molecular formula C12H16ClNO B5772663 2-chloro-N-(pentan-3-yl)benzamide

2-chloro-N-(pentan-3-yl)benzamide

Cat. No.: B5772663
M. Wt: 225.71 g/mol
InChI Key: HIAMHXJNVIHIAZ-UHFFFAOYSA-N
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Description

2-chloro-N-(pentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pentan-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines, thiols, and alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, and primary amines can be used in substitution reactions. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group. The reaction is usually conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the benzene ring. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: The major products formed are the substituted benzamides, where the chloro group is replaced by the nucleophile.

    Reduction Reactions: The major product formed is the corresponding amine, where the amide group is reduced to an amine.

    Oxidation Reactions: The major products formed are the oxidized derivatives of the benzene ring, such as quinones.

Scientific Research Applications

2-chloro-N-(pentan-3-yl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also be used in the development of new biochemical assays.

    Medicine: this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pentan-3-yl)benzamide depends on its specific application. In biological systems, the compound may act as an inhibitor of certain enzymes or receptors. The chloro group and the amide functional group can interact with the active site of the target enzyme or receptor, leading to inhibition of its activity. The pentan-3-yl group may also play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pentan-2-yl)benzamide
  • 2-chloro-N-(butan-2-yl)benzamide
  • 2-chloro-N-(hexan-3-yl)benzamide

Comparison

2-chloro-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. Compared to 2-chloro-N-(pentan-2-yl)benzamide, the position of the alkyl group can affect the steric interactions and binding affinity to target molecules. Similarly, the length of the alkyl chain in compounds like 2-chloro-N-(butan-2-yl)benzamide and 2-chloro-N-(hexan-3-yl)benzamide can influence their physical properties and applications.

Properties

IUPAC Name

2-chloro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAMHXJNVIHIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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